3-Formyl-2-methoxyphenylboronic acid
Overview
Description
3-Formyl-2-methoxyphenylboronic acid: is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative, characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, along with a boronic acid functional group (–B(OH)2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-methoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde, which serves as the starting material.
Borylation Reaction: The formyl group is introduced through a borylation reaction, where a boronic acid group is added to the aromatic ring. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or tetrahydrofuran), ambient or low temperatures
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 3-carboxy-2-methoxyphenylboronic acid.
Reduction: Formation of 3-hydroxymethyl-2-methoxyphenylboronic acid.
Scientific Research Applications
Chemistry: 3-Formyl-2-methoxyphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors and therapeutic agents .
Industry: The compound finds applications in the development of advanced materials, including polymers and sensors. Its boronic acid functionality allows it to interact with diols and other molecules, making it useful in the design of responsive materials .
Mechanism of Action
The mechanism of action of 3-Formyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and enzyme activity .
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.
2-Methoxyphenylboronic acid: The position of the methoxy group differs, affecting its reactivity and interaction with other molecules.
3-Formylphenylboronic acid: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness: 3-Formyl-2-methoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
(3-formyl-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROSIJIMLRFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584796 | |
Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-49-5 | |
Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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